Cas no 1005306-49-9 (N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(3-methoxyphenoxy)acetamide)

N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(3-methoxyphenoxy)acetamide structure
1005306-49-9 structure
商品名:N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(3-methoxyphenoxy)acetamide
CAS番号:1005306-49-9
MF:C17H15F2N5O3
メガワット:375.329509973526
CID:6208909
PubChem ID:18565753

N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(3-methoxyphenoxy)acetamide 化学的及び物理的性質

名前と識別子

    • N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(3-methoxyphenoxy)acetamide
    • AKOS005001536
    • 1005306-49-9
    • F2070-1218
    • N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-2-(3-methoxyphenoxy)acetamide
    • N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(3-methoxyphenoxy)acetamide
    • インチ: 1S/C17H15F2N5O3/c1-26-12-3-2-4-13(8-12)27-10-17(25)20-9-16-21-22-23-24(16)11-5-6-14(18)15(19)7-11/h2-8H,9-10H2,1H3,(H,20,25)
    • InChIKey: PFELIVBDTDHIEA-UHFFFAOYSA-N
    • ほほえんだ: FC1=C(C=CC(=C1)N1C(CNC(COC2C=CC=C(C=2)OC)=O)=NN=N1)F

計算された属性

  • せいみつぶんしりょう: 375.11429568g/mol
  • どういたいしつりょう: 375.11429568g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 8
  • 重原子数: 27
  • 回転可能化学結合数: 7
  • 複雑さ: 490
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.2
  • トポロジー分子極性表面積: 91.2Ų

N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(3-methoxyphenoxy)acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2070-1218-5mg
N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(3-methoxyphenoxy)acetamide
1005306-49-9 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2070-1218-4mg
N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(3-methoxyphenoxy)acetamide
1005306-49-9 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2070-1218-3mg
N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(3-methoxyphenoxy)acetamide
1005306-49-9 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2070-1218-2mg
N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(3-methoxyphenoxy)acetamide
1005306-49-9 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2070-1218-2μmol
N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(3-methoxyphenoxy)acetamide
1005306-49-9 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2070-1218-5μmol
N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(3-methoxyphenoxy)acetamide
1005306-49-9 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2070-1218-1mg
N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(3-methoxyphenoxy)acetamide
1005306-49-9 90%+
1mg
$54.0 2023-05-16

N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(3-methoxyphenoxy)acetamide 関連文献

N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(3-methoxyphenoxy)acetamideに関する追加情報

Comprehensive Overview of N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(3-methoxyphenoxy)acetamide (CAS No. 1005306-49-9)

N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(3-methoxyphenoxy)acetamide (CAS No. 1005306-49-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its unique tetrazole and acetamide functional groups, exhibits potential applications in drug discovery and development. Researchers are particularly interested in its molecular structure, which combines a difluorophenyl moiety with a methoxyphenoxy side chain, offering intriguing possibilities for modulating biological activity.

The compound's CAS No. 1005306-49-9 serves as a critical identifier in chemical databases, ensuring precise tracking and referencing in scientific literature. Its complex name reflects the intricate arrangement of its molecular components, including the 1H-1,2,3,4-tetrazol-5-yl ring, a heterocycle known for its stability and versatility in medicinal chemistry. The presence of 3,4-difluorophenyl and 3-methoxyphenoxy groups further enhances its potential as a scaffold for designing novel therapeutic agents.

In recent years, the demand for tetrazole-containing compounds has surged due to their role as bioisosteres for carboxylic acids, improving metabolic stability and bioavailability. This aligns with the growing trend of structure-activity relationship (SAR) studies, where researchers optimize lead compounds for enhanced efficacy. N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(3-methoxyphenoxy)acetamide fits into this paradigm, offering a promising template for further derivatization.

Another area of interest is the compound's potential interaction with enzyme targets, particularly those involved in inflammatory pathways or neurological disorders. The difluorophenyl group, for instance, is often associated with improved binding affinity and selectivity in drug-receptor interactions. Coupled with the methoxyphenoxy moiety, which can influence lipophilicity and membrane permeability, this compound presents a compelling case for preclinical investigation.

From a synthetic chemistry perspective, the preparation of CAS No. 1005306-49-9 involves multi-step organic transformations, including tetrazole ring formation and amide coupling reactions. These processes are frequently discussed in forums and publications focusing on green chemistry and sustainable synthesis, reflecting the broader scientific community's emphasis on environmentally friendly methodologies.

Given the rising popularity of AI-driven drug discovery, compounds like N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(3-methoxyphenoxy)acetamide are increasingly analyzed using computational tools. Virtual screening and molecular docking studies can predict its binding modes with potential targets, accelerating the identification of therapeutic applications. This approach resonates with the current focus on precision medicine and personalized therapeutics.

In summary, CAS No. 1005306-49-9 represents a fascinating example of modern medicinal chemistry, combining structural complexity with functional diversity. Its relevance to drug design, SAR studies, and computational chemistry makes it a valuable subject for ongoing research. As the scientific community continues to explore its properties, this compound may unlock new avenues for addressing unmet medical needs.

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